molecular formula C12H26N2 B1369619 N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine CAS No. 901585-73-7

N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine

Cat. No. B1369619
M. Wt: 198.35 g/mol
InChI Key: LEXHRVVPJVOMSZ-UHFFFAOYSA-N
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Description

“N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine” is a chemical compound with the molecular formula C12H26N2 . It is related to 1-Butylpyrrolidin-2-one, which is known for its excellent solvency power, water miscibility, high boiling point, and high chemical and thermal stability .


Molecular Structure Analysis

The molecular structure of “N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine” can be represented by the SMILES notation: CCCCN1CCCC1CNCCC . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Neuropharmacological Studies

  • Derivatives of Phenethylamine

    A study by Nichols et al. (1986) investigated the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine and its related compounds. The research aimed to explore the psychoactive properties of these derivatives, suggesting their potential in psychotherapy as novel pharmacologic entities, termed "entactogens" (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

  • Anticonvulsant and Antinociceptive Properties

    Obniska et al. (2020) synthesized and tested a library of compounds for anticonvulsant activity, among them were 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides. The most promising compound exhibited more potent protection than valproic acid, a well-known anticonvulsant (Obniska, Góra, Rapacz, Sałat, Rybka, Abram, Jakubiec, & Kamiński, 2020).

  • Neuroleptic Activity of Benzamides

    A study by Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines and evaluated their neuroleptic activity. One compound demonstrated significant potency and a favorable safety profile, suggesting its potential in psychosis treatment with minimal side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Cardiovascular and Renal Studies

  • Angiotensin AT1 Receptor Antagonists: Pediconi et al. (2005) explored the effects of Losartan and Irbesartan, angiotensin AT1 receptor antagonists, on angiotensinogen mRNA levels in different brain areas. The study provided insights into how the central renin-angiotensin system responds to these antagonists, which are used as antihypertensive agents (Pediconi, Martarelli, Fontanazza, & Pompei, 2005).

Metabolic Pathways and Enzymatic Reactions

  • Isotope Effects in Enzymatic N-demethylation: Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, revealing a primary kinetic isotope effect. This study provided insights into the enzymatic cleavage process of the C-H bond in the N-methyl group, which is a rate-limiting step in N-demethylation by rodent microsomal enzymes (Abdel-Monem, 1975).

Anticancer Studies

  • Pancreatic Carcinogenesis: Pour et al. (1977) examined the carcinogenic potential of N-Nitrosobis(2-oxopropyl)amine (BOP) in Syrian hamsters. This study contributed to the development of a specific model for pancreatic carcinogenesis, providing a pathway for further research in this field (Pour, Althoff, Krüger, & Mohr, 1977).

properties

IUPAC Name

N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-5-9-14-10-6-7-12(14)11-13-8-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXHRVVPJVOMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1CNCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592168
Record name N-[(1-Butylpyrrolidin-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine

CAS RN

901585-73-7
Record name N-[(1-Butylpyrrolidin-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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